molecular formula C23H19N3O2 B1663777 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide CAS No. 390817-85-3

4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide

Cat. No. B1663777
M. Wt: 369.4 g/mol
InChI Key: YRVCIGPJMKDQQB-UHFFFAOYSA-N
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Description

4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide, also known as P7C3, is a small molecule that has been the subject of much scientific research in recent years. This compound has been shown to have neuroprotective effects in animal models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The exact mechanism by which 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide exerts its neuroprotective effects is not yet fully understood. However, studies have suggested that 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide may act by increasing the production of nicotinamide adenine dinucleotide (NAD+), a molecule that is critical for cellular energy metabolism and has been shown to have neuroprotective effects. 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide has also been shown to activate the protein kinase A (PKA) pathway, which is involved in a variety of cellular processes including cell survival and proliferation.

Biochemical And Physiological Effects

Studies have shown that 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide has a number of biochemical and physiological effects that contribute to its neuroprotective properties. For example, 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is critical for the survival and growth of neurons. In addition, 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide has been shown to decrease the production of pro-inflammatory cytokines, which can contribute to neurodegeneration.

Advantages And Limitations For Lab Experiments

One advantage of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide is that it has been shown to be effective in a variety of animal models of neurodegeneration, suggesting that it has broad applicability as a neuroprotective agent. However, one limitation of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide is that its mechanism of action is not yet fully understood, which makes it difficult to predict its potential efficacy in humans.

Future Directions

There are a number of potential future directions for research on 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide. One area of interest is the development of more potent and selective analogs of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide that may have improved neuroprotective properties. Another area of interest is the investigation of the potential of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide as a treatment for specific neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide and to identify potential targets for drug development.

Scientific Research Applications

4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide has been the subject of numerous scientific studies in recent years, with researchers investigating its potential as a neuroprotective agent. Studies have shown that 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide can protect neurons from cell death caused by a variety of insults, including traumatic brain injury, ischemia, and neurotoxicity. In addition, 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide has been shown to promote the survival of newborn neurons in the hippocampus, a region of the brain that is critical for learning and memory.

properties

IUPAC Name

4-methoxy-N-(7-methyl-3-pyridin-2-ylisoquinolin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-6-7-17-14-21(20-5-3-4-12-24-20)25-22(19(17)13-15)26-23(27)16-8-10-18(28-2)11-9-16/h3-14H,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCIGPJMKDQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438398
Record name 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide

CAS RN

390817-85-3
Record name 4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390817-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
ZG Gao, JE Van Muijlwijk-Koezen, A Chen… - Molecular …, 2001 - ASPET
Allosteric modulators of A 1 and A 2A adenosine receptors have been described; however, for the A 3 adenosine receptor, neither an allosteric site nor a compound with allosteric …
Number of citations: 98 molpharm.aspetjournals.org
ZG Gao, SK Kim, AS Gross, A Chen, JB Blaustein… - Molecular …, 2003 - ASPET
We examined the effects on allosteric modulation and ligand binding of the mutation of amino acid residues of the human A 3 adenosine receptor (A 3 AR) that are hypothesized to be …
Number of citations: 92 molpharm.aspetjournals.org
LT May, TJ Self, SJ Briddon, SJ Hill - Molecular pharmacology, 2010 - ASPET
Allosteric binding sites on adenosine -A 1 and -A 3 receptors represent attractive therapeutic targets for amplifying, in a spatially and temporally selective manner, the tissue protective …
Number of citations: 57 molpharm.aspetjournals.org
A Göblyös, AP IJzerman - Purinergic signalling, 2009 - Springer
Allosteric modulators for adenosine receptors may have potential therapeutic advantage over orthosteric ligands. Allosteric enhancers at the adenosine A 1 receptor have been linked to …
Number of citations: 48 link.springer.com
ZG Gao, SG Kim, KA Soltysiak, N Melman… - Molecular …, 2002 - ASPET
We have identified a series of 1H-imidazo-[4,5-c]quinolines as selective allosteric enhancers of human A 3 adenosine receptors. Several of these compounds potentiated both the …
Number of citations: 73 molpharm.aspetjournals.org
A Göblyös, AP IJzerman - Biochimica et Biophysica Acta (BBA) …, 2011 - Elsevier
Allosteric ligands for G protein-coupled receptors (GPCRs) may alter receptor conformations induced by an orthosteric ligand. These modulators can thus fine-tune classical …
Number of citations: 78 www.sciencedirect.com
D Guo, LH Heitman, AP IJzerman - Chemical Reviews, 2017 - ACS Publications
Ligand–receptor binding kinetics is an emerging topic in the drug research community. Over the past years, medicinal chemistry approaches from a kinetic perspective have been …
Number of citations: 58 pubs.acs.org
KA Jacobson, ZG Gao, DK Tosh, GJ Sanjayan… - A 3 Adenosine …, 2010 - Springer
IB-MECA, the first selective A 3 adenosine receptor (A 3 AR) agonist, was reported in 1993, and since then numerous adenosine derivatives have been modified to optimize their …
Number of citations: 2 link.springer.com
K Ishiwata, Y Kimura, EF J de Vries… - … System Agents in …, 2007 - ingentaconnect.com
Adenosine is an endogenous modulator of several physiological functions in the central nervous system (CNS). The effect is mediated by a receptor family that consists of at least four …
Number of citations: 31 www.ingentaconnect.com
BB Fredholm, AP IJzerman, KA Jacobson… - Pharmacological …, 2011 - ASPET
In the 10 years since our previous International Union of Basic and Clinical Pharmacology report on the nomenclature and classification of adenosine receptors, no developments have …
Number of citations: 504 pharmrev.aspetjournals.org

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